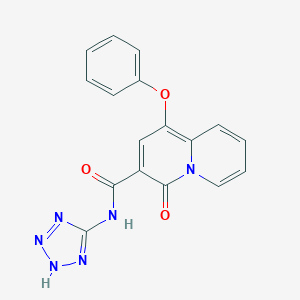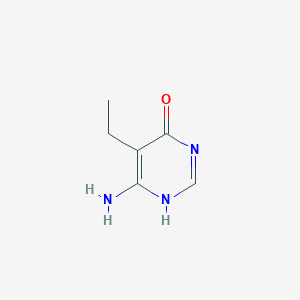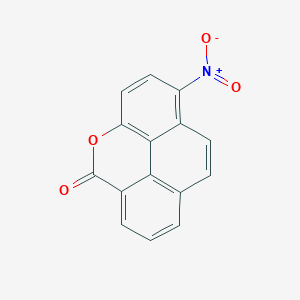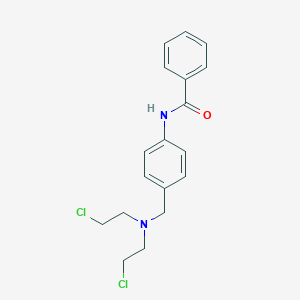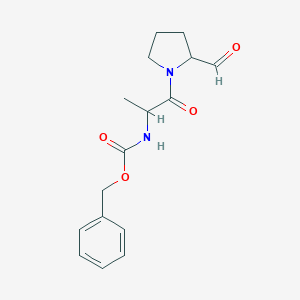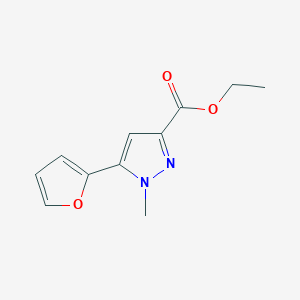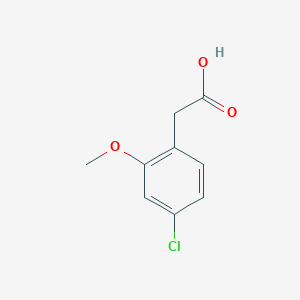![molecular formula C11H20N2 B011164 1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI) CAS No. 19705-34-1](/img/structure/B11164.png)
1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI) is a chemical compound with potential applications in scientific research. It is also known as trans-decahydro-2,5-dimethyl-1H-cyclopenta[1,2-c:3,4-c']dipyrrole or trans-CDP. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions for research are of interest to the scientific community.
Wirkmechanismus
The mechanism of action of trans-CDP is not fully understood, but it is believed to act as an electron-accepting material in organic electronic devices. It has a high electron affinity and can form stable charge-transfer complexes with electron-donating materials. These properties make it an effective material for use in organic solar cells and other electronic devices.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of trans-CDP. However, it is not intended for use as a drug, and its potential effects on the human body are not yet fully understood. Further research is needed to determine its safety and potential applications in medicine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of trans-CDP is its unique structure and properties, which make it an attractive candidate for use in organic electronic devices. Its high electron affinity and ability to form stable charge-transfer complexes make it an effective material for use in these applications. However, the limitations of trans-CDP include its low solubility in common solvents, which can make it difficult to work with in the laboratory. Additionally, its high cost and limited availability can make it challenging to obtain for research purposes.
Zukünftige Richtungen
There are several potential future directions for research involving trans-CDP. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the use of trans-CDP in the development of new organic electronic devices with improved performance and stability. Additionally, further research is needed to investigate the potential biochemical and physiological effects of trans-CDP and its potential applications in medicine.
Synthesemethoden
Several methods have been reported for the synthesis of trans-CDP. One such method involves the reaction of 2,5-dimethyl-1H-pyrrole with acetylene in the presence of a palladium catalyst. Another method involves the reaction of 2,5-dimethyl-1H-pyrrole with diethyl acetylenedicarboxylate in the presence of a base. The yield and purity of the product can be improved by using appropriate reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
Trans-CDP has potential applications in scientific research, particularly in the field of organic electronics. It has been used as a building block for the synthesis of semiconducting polymers and small molecules for use in organic solar cells, field-effect transistors, and other electronic devices. The compound's unique structure and properties make it an attractive candidate for use in these applications.
Eigenschaften
CAS-Nummer |
19705-34-1 |
|---|---|
Produktname |
1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI) |
Molekularformel |
C11H20N2 |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
4,10-dimethyl-4,10-diazatricyclo[6.3.0.02,6]undecane |
InChI |
InChI=1S/C11H20N2/c1-12-4-8-3-9-5-13(2)7-11(9)10(8)6-12/h8-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
JGYXTENMZQQWEX-UHFFFAOYSA-N |
SMILES |
CN1CC2CC3CN(CC3C2C1)C |
Kanonische SMILES |
CN1CC2CC3CN(CC3C2C1)C |
Synonyme |
1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



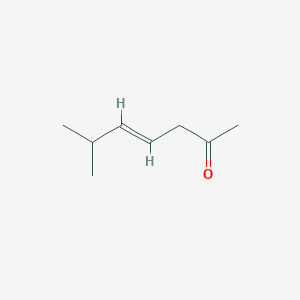
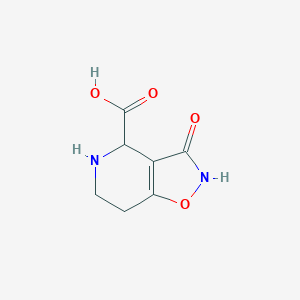
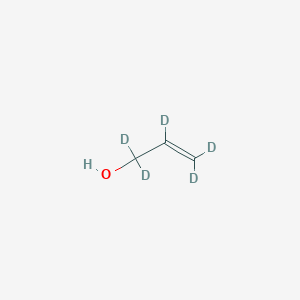
![7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B11091.png)
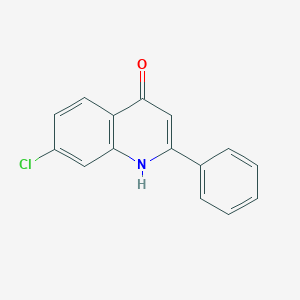
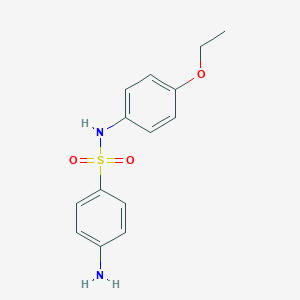
![[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate](/img/structure/B11095.png)
